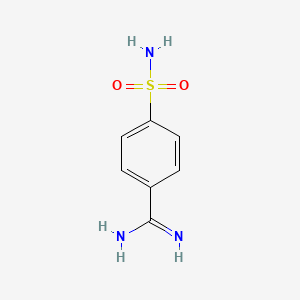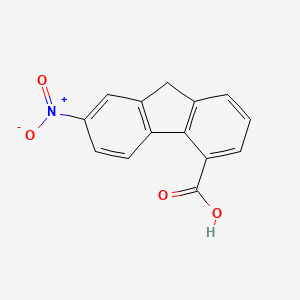
(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol
概要
説明
(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive. This particular compound features a nitrophenyl group, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol typically involves the epoxidation of an appropriate precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to produce the desired enantiomer. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral ligand.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
化学反応の分析
Types of Reactions
(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, lithium aluminum hydride, or Grignard reagents.
Reduction: Hydrogen gas with palladium on carbon, iron powder in acetic acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include amino alcohols, alkoxy alcohols, or thioethers.
Reduction: The major product is the corresponding amine.
Oxidation: Products can include carboxylic acids or aldehydes.
科学的研究の応用
(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol depends on its specific application. In chemical reactions, the strained epoxide ring is highly reactive, making it susceptible to nucleophilic attack. The nitrophenyl group can also participate in electron-withdrawing interactions, influencing the compound’s reactivity.
類似化合物との比較
Similar Compounds
(2S,3S)-(-)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol: The enantiomer of the compound, with similar reactivity but different optical activity.
2,3-Epoxy-1-propanol: A simpler epoxide without the nitrophenyl group, used in various chemical syntheses.
4-Nitrophenyl glycidyl ether: Another epoxide with a nitrophenyl group, used in polymer chemistry.
Uniqueness
(2R,3R)-(+)-2,3-Epoxy-3-(4-nitrophenyl)-1-propanol is unique due to its chiral nature and the presence of both an epoxide and a nitrophenyl group. This combination allows for specific interactions in chemical and biological systems, making it valuable in asymmetric synthesis and potential pharmaceutical applications.
特性
IUPAC Name |
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWSYFXHQPGITR-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](O2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958344 | |
| Record name | [3-(4-Nitrophenyl)oxiran-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37141-32-5 | |
| Record name | Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037141325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(4-Nitrophenyl)oxiran-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2-[(3-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B1607390.png)

![2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine](/img/structure/B1607394.png)


![3,9-Diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1607400.png)







